molecular formula C14H13ClN2O2 B2420855 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1397201-57-8

2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2420855
CAS No.: 1397201-57-8
M. Wt: 276.72
InChI Key: VHGXZIJRKQUPDF-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a pyridinylmethyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde, 4-pyridinemethanol, and chloroacetyl chloride.

    Formation of Intermediate: The first step involves the reaction of 3-hydroxybenzaldehyde with 4-pyridinemethanol in the presence of a base to form an intermediate Schiff base.

    Acylation: The intermediate Schiff base is then reacted with chloroacetyl chloride under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxy group to a methoxy group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine may produce an amide derivative.

Scientific Research Applications

2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity, or it may interact with a receptor, modulating its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3-hydroxyphenyl)acetamide: Lacks the pyridinylmethyl group, which may affect its reactivity and biological activity.

    N-(3-Hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide: Lacks the chloro group, which may influence its chemical properties and interactions.

    2-Chloro-N-(pyridin-4-ylmethyl)acetamide:

Uniqueness

2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the presence of all three functional groups (chloro, hydroxyphenyl, and pyridinylmethyl) in its structure

Properties

IUPAC Name

2-chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-9-14(19)17(10-11-4-6-16-7-5-11)12-2-1-3-13(18)8-12/h1-8,18H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGXZIJRKQUPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N(CC2=CC=NC=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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